molecular formula C13H7Cl2F3N2O4S B009513 Flusulfamide CAS No. 106917-52-6

Flusulfamide

Cat. No. B009513
CAS No.: 106917-52-6
M. Wt: 415.2 g/mol
InChI Key: GNVDAZSPJWCIQZ-UHFFFAOYSA-N
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Patent
US04918106

Procedure details

In a 400 ml flask, 200 ml of o-xylene, 1 ml of pyridine and 1.7 g (0.01 mole) of 2-chloro-4-nitroaniline were charged. While stirring the contents at room temperature, 2.8 g (0.01 mole) of 4-chloro-3-trifluoromethylbenzenesulfonylchloride was added dropwise at room temperature over 30 minutes. Thereafter, the reaction mixture was heated and stirred for 10 hours under reflux (140°-145° C.). After cooling the reaction mixture to room temperature, it was thoroughly washed first with dilute hydrochloric acid and then with water. Subsequent to its dehydration with anhydrous sodium sulfate, o-xylene was distilled off under reduced pressure. The residue was subjected to silica gel chromatography (eluent: benzene) to isolate the intended Compound 3. m.p. 156°-158° C., yield 2.3 g (55%).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=CC=CC=1C.[Cl:9][C:10]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[CH:13][C:11]=1[NH2:12].[Cl:20][C:21]1[CH:26]=[CH:25][C:24]([S:27](Cl)(=[O:29])=[O:28])=[CH:23][C:22]=1[C:31]([F:34])([F:33])[F:32]>N1C=CC=CC=1>[Cl:9][C:10]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[CH:13][C:11]=1[NH:12][S:27]([C:24]1[CH:25]=[CH:26][C:21]([Cl:20])=[C:22]([C:31]([F:34])([F:32])[F:33])[CH:23]=1)(=[O:29])=[O:28]

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
CC=1C=CC=CC1C
Name
Quantity
1.7 g
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)Cl)C(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
While stirring the contents at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reaction mixture was heated
STIRRING
Type
STIRRING
Details
stirred for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux (140°-145° C.)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to room temperature
WASH
Type
WASH
Details
it was thoroughly washed first with dilute hydrochloric acid
DISTILLATION
Type
DISTILLATION
Details
Subsequent to its dehydration with anhydrous sodium sulfate, o-xylene was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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